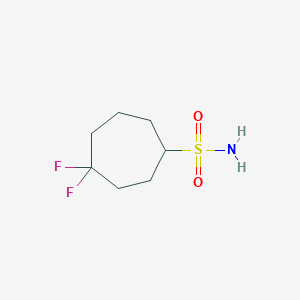
4,4-Difluorocycloheptane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluorocycloheptane-1-sulfonamide is a synthetic compound with the molecular formula C7H13F2NO2S and a molecular weight of 213.25 g/mol. This compound is characterized by the presence of two fluorine atoms attached to a cycloheptane ring and a sulfonamide group. It has potential implications in various fields of research and industry due to its unique chemical structure and properties.
準備方法
The synthesis of 4,4-Difluorocycloheptane-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with cycloheptane as the starting material.
Fluorination: The cycloheptane undergoes fluorination to introduce the two fluorine atoms at the 4,4-positions. This step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Sulfonamide Formation: The fluorinated cycloheptane is then reacted with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
化学反応の分析
4,4-Difluorocycloheptane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonamide group to an amine.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
科学的研究の応用
4,4-Difluorocycloheptane-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, the compound can be used as a probe to study the effects of fluorine substitution on biological activity. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its sulfonamide group is a common pharmacophore in many therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,4-Difluorocycloheptane-1-sulfonamide involves its interaction with molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atoms may enhance the compound’s stability and lipophilicity, affecting its distribution and interaction within biological systems. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
類似化合物との比較
4,4-Difluorocycloheptane-1-sulfonamide can be compared with other similar compounds, such as:
Cycloheptane-1-sulfonamide: Lacks the fluorine atoms, which may result in different chemical and biological properties.
4,4-Difluorocyclohexane-1-sulfonamide: Has a cyclohexane ring instead of a cycloheptane ring, leading to variations in ring strain and reactivity.
4,4-Difluorocyclooctane-1-sulfonamide: Contains a larger cyclooctane ring, which may affect its conformational flexibility and interactions.
The uniqueness of this compound lies in its specific ring size and the presence of both fluorine atoms and a sulfonamide group, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C7H13F2NO2S |
|---|---|
分子量 |
213.25 g/mol |
IUPAC名 |
4,4-difluorocycloheptane-1-sulfonamide |
InChI |
InChI=1S/C7H13F2NO2S/c8-7(9)4-1-2-6(3-5-7)13(10,11)12/h6H,1-5H2,(H2,10,11,12) |
InChIキー |
FQBDSWFDEAYEBJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC(C1)(F)F)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]aceticacid](/img/structure/B13518907.png)

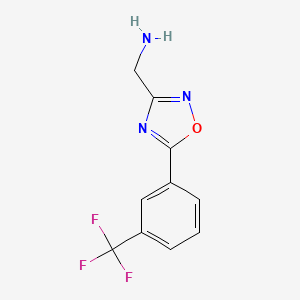
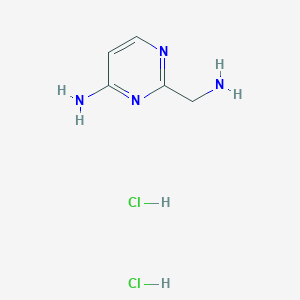
![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)
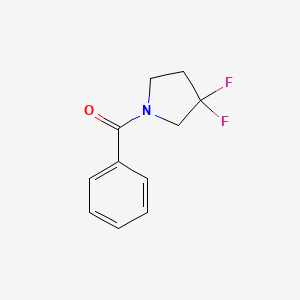

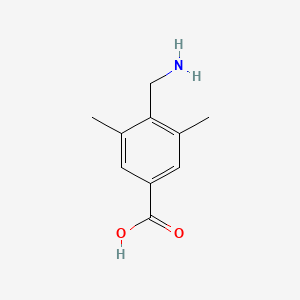
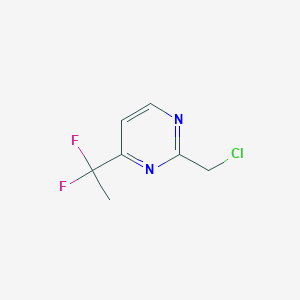

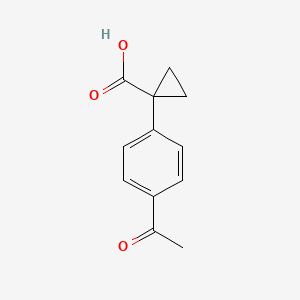


![9-Oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dionehydrochloride](/img/structure/B13518966.png)
